![molecular formula C18H21N3O B2867900 2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile CAS No. 341967-06-4](/img/structure/B2867900.png)

2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

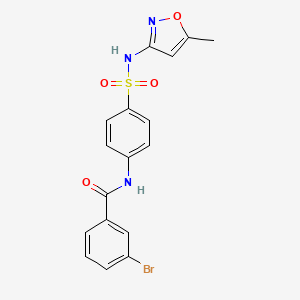

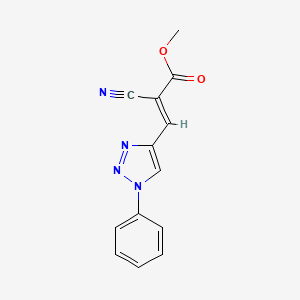

The compound “2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile” is a chemical with the molecular formula C18H21N3O and a molecular weight of 295.38 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an aromatic ring (phenyl group) substituted with a tert-butyl group and a phenoxy group. The phenoxy group is further substituted with a dimethylamino group and a nicotinonitrile group .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 295.38 .Scientific Research Applications

Electrochemical Behavior and Interactions

Electrochemical Oxidation Studies : Research on similar compounds, such as 2,6-di-tert-butyl-4-(4-dimethylaminophenyl)phenol, has been conducted to understand their electrochemical behavior, particularly focusing on their oxidation process. Such studies are crucial for applications in electrochemical sensors and devices (Speiser & Rieker, 1979).

Metal Complex Formation and CO2 Reactions : The interaction of similar phenol-based compounds with metals like zinc has been explored, revealing their potential in forming metal complexes and reacting with carbon dioxide. This is relevant for environmental chemistry and catalysis applications (Brown et al., 2014).

Antioxidant and Stability Aspects

Antioxidant Activity : Studies on related phenolic compounds have shown significant antioxidant activities. These findings are pivotal for applications in materials science, particularly in enhancing the stability of polymers and other materials (Carloni et al., 1993).

Photochemical and Thermal Stability : Research on polypyridine ruthenium(II) complexes containing tert-butylphenol units has provided insights into their stability under photochemical and thermal conditions. This is relevant for the development of stable photoactive materials (Bonnet et al., 2003).

Applications in Organic Synthesis

- Facilitating Chemical Transformations : Studies have shown the use of tert-butylphenol derivatives in promoting specific organic transformations, such as nitration and silylation processes. This is valuable for synthetic chemistry, offering new pathways and reagents (Koley et al., 2009).

Structural and Bonding Studies

- Complex Formation and Bonding Analysis : Investigations into the structural and bonding characteristics of zinc complexes with tert-butylphenol derivatives have provided insights into the nature of metal-ligand interactions. This is crucial for the design of new metal-organic frameworks and coordination compounds (Orio et al., 2010).

properties

IUPAC Name |

2-(4-tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-18(2,3)13-6-8-14(9-7-13)22-17-15(12-19)16(21(4)5)10-11-20-17/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECTTYWBFIVMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC=CC(=C2C#N)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2867817.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)

![N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867820.png)

![Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2867823.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2867830.png)

![2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2867837.png)

![Ethyl 4-[[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2867840.png)